molecular formula C9H8ClF3 B12863433 4-Chloro-3,5-dimethylbenzotrifluoride

4-Chloro-3,5-dimethylbenzotrifluoride

Cat. No.: B12863433
M. Wt: 208.61 g/mol
InChI Key: DGVILDRFZRQNIA-UHFFFAOYSA-N
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Description

4-Chloro-3,5-dimethylbenzotrifluoride is an organic compound with the molecular formula C9H8ClF3. It is a derivative of benzotrifluoride, characterized by the presence of a chlorine atom and two methyl groups attached to the benzene ring. This compound is used in various chemical processes and has applications in different fields, including industrial and scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3,5-dimethylbenzotrifluoride typically involves the chlorination of 3,5-dimethylbenzotrifluoride. The reaction is carried out under controlled conditions using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is exothermic and requires careful temperature control to avoid side reactions.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat management. The reaction mixture is then purified through distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3,5-dimethylbenzotrifluoride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The compound can be reduced to form 4-chloro-3,5-dimethylbenzene.

Common Reagents and Conditions

    Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

Major Products

    Substitution: Products include various substituted benzotrifluorides depending on the nucleophile used.

    Oxidation: Products include 4-chloro-3,5-dimethylbenzoic acid or 4-chloro-3,5-dimethylbenzaldehyde.

    Reduction: The major product is 4-chloro-3,5-dimethylbenzene.

Scientific Research Applications

4-Chloro-3,5-dimethylbenzotrifluoride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-3,5-dimethylbenzotrifluoride involves its interaction with specific molecular targets. The chlorine atom and trifluoromethyl groups enhance the compound’s reactivity, allowing it to participate in various chemical reactions. The pathways involved include nucleophilic substitution, electrophilic aromatic substitution, and redox reactions.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3,5-dinitrobenzotrifluoride: Similar in structure but contains nitro groups instead of methyl groups.

    4-Chloro-3-nitrobenzotrifluoride: Contains a nitro group and a chlorine atom.

    4-Chlorobenzotrifluoride: Lacks the methyl groups present in 4-Chloro-3,5-dimethylbenzotrifluoride.

Uniqueness

This compound is unique due to the presence of both chlorine and methyl groups, which confer specific reactivity and properties. This makes it a valuable intermediate in organic synthesis and various industrial applications.

Properties

Molecular Formula

C9H8ClF3

Molecular Weight

208.61 g/mol

IUPAC Name

2-chloro-1,3-dimethyl-5-(trifluoromethyl)benzene

InChI

InChI=1S/C9H8ClF3/c1-5-3-7(9(11,12)13)4-6(2)8(5)10/h3-4H,1-2H3

InChI Key

DGVILDRFZRQNIA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)C(F)(F)F

Origin of Product

United States

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